molecular formula C21H16FN3O2S B2843206 N-(2-fluorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide CAS No. 1207002-30-9

N-(2-fluorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide

Cat. No.: B2843206
CAS No.: 1207002-30-9
M. Wt: 393.44
InChI Key: RFOVQANNRGKTBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide features a thieno[3,2-d]pyrimidin-4-one core substituted at the 7-position with a 4-methylphenyl group and at the 3-position with an acetamide moiety linked to a 2-fluorophenyl ring. This structure combines a heterocyclic system with aromatic and amide functionalities, which are common in bioactive molecules targeting enzymes or receptors involved in inflammation, cancer, or microbial infections.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O2S/c1-13-6-8-14(9-7-13)15-11-28-20-19(15)23-12-25(21(20)27)10-18(26)24-17-5-3-2-4-16(17)22/h2-9,11-12H,10H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFOVQANNRGKTBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-fluorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a compound with a complex thieno-pyrimidine structure that has garnered attention for its potential biological activities, particularly in the field of oncology. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H16FN3O2S
  • Molecular Weight : 393.4 g/mol
  • CAS Number : 1207002-30-9

Anticancer Activity

Recent studies have highlighted the compound's significant antiproliferative effects against various cancer cell lines. The following table summarizes key findings regarding its biological activity:

Cell Line IC50 (μM) Mechanism of Action Reference
HepG23.105Induces apoptosis via caspase activation
PC-30.075Inhibits VEGFR-2 and AKT signaling pathways
MV4-110.3Inhibits proliferation in leukemia cells
MOLM131.2Down-regulates phospho-ERK1/2

The compound exhibits its biological activity primarily through the inhibition of key signaling pathways involved in cell proliferation and survival:

  • VEGFR-2 Inhibition : this compound has been shown to inhibit the vascular endothelial growth factor receptor (VEGFR-2), which plays a crucial role in angiogenesis and tumor growth. The IC50 value for VEGFR-2 inhibition is reported to be as low as 0.075 μM, indicating potent activity against this target .
  • AKT Pathway Modulation : The compound also targets the AKT signaling pathway, which is critical for cell survival and proliferation. Inhibition of AKT was observed with an IC50 value of 4.60 μM, leading to S phase cell cycle arrest and subsequent apoptosis in cancer cells .
  • Caspase Activation : The induction of apoptosis is mediated by the activation of caspase enzymes, particularly caspase-3, which is a hallmark of programmed cell death. Treatment with this compound resulted in a significant increase in active caspase levels compared to untreated controls .

Case Studies

A notable study evaluated the anticancer effects of this compound in vitro using various cancer cell lines:

  • Study Design : The study involved treating HepG2 and PC-3 cells with varying concentrations of this compound.
  • Results : Significant cytotoxicity was observed, with IC50 values indicating effective inhibition of cell growth at micromolar concentrations. The results suggested that the compound could serve as a lead candidate for further development in cancer therapy .

Comparison with Similar Compounds

Key Structure-Activity Relationship (SAR) Insights

Fluorine Substitution : The 2-fluorophenyl group in the target compound likely enhances target binding through hydrophobic and electrostatic interactions, a trend seen in fluorinated anti-inflammatory and anticancer agents .

Heterocyclic Core Position: Thieno[3,2-d] vs. [2,3-d] positioning affects ring electronics and planarity, influencing interactions with flat binding pockets (e.g., kinase active sites) .

Amide vs. Sulfonamide : Sulfonamides generally exhibit stronger enzyme inhibition due to enhanced hydrogen bonding, while acetamides may offer better metabolic stability .

Aromatic Substituents : Electron-donating groups (e.g., methoxy) improve solubility but may reduce potency, whereas electron-withdrawing groups (e.g., fluoro) enhance binding affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.